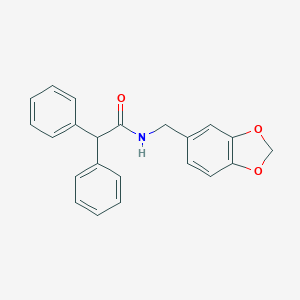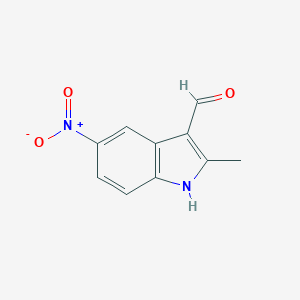![molecular formula C27H31N3O6S B188007 N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide CAS No. 6069-94-9](/img/structure/B188007.png)
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide, commonly known as "Compound X," is a synthetic compound that has been the subject of extensive research in recent years. This compound has shown great potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Compound X has shown great potential in various scientific research applications. It has been extensively studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for studying the role of certain enzymes and receptors in various physiological processes.
Mécanisme D'action
The mechanism of action of Compound X involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in patients with Alzheimer's disease. In addition, Compound X has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
Compound X has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its versatility in various scientific research applications. It has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. In addition, it has shown great potential as a drug candidate for the treatment of various diseases. However, one of the limitations of Compound X is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on Compound X. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of the compound's properties, such as its solubility and bioavailability, to improve its efficacy as a drug candidate. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of Compound X involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylpiperazine, followed by the reaction of the resulting compound with benzenesulfonyl chloride. The final product is obtained by purifying the compound through recrystallization. This synthesis method has been optimized to ensure high yields and purity of the final product.
Propriétés
Numéro CAS |
6069-94-9 |
|---|---|
Nom du produit |
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
Formule moléculaire |
C27H31N3O6S |
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H31N3O6S/c1-34-21-13-14-24(26(19-21)36-3)30(37(32,33)22-9-5-4-6-10-22)20-27(31)29-17-15-28(16-18-29)23-11-7-8-12-25(23)35-2/h4-14,19H,15-18,20H2,1-3H3 |
Clé InChI |
YNTJQOJGKCUOOP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
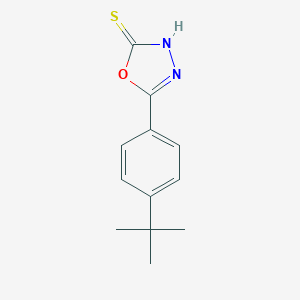
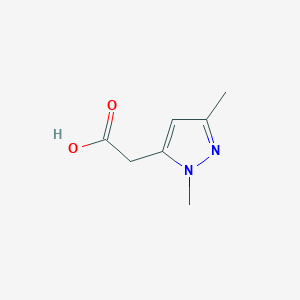
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
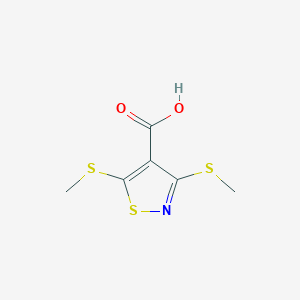
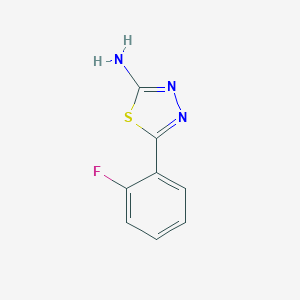
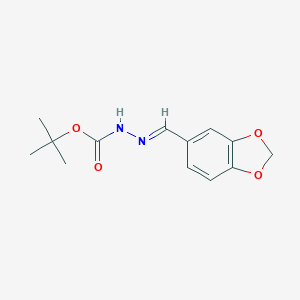
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
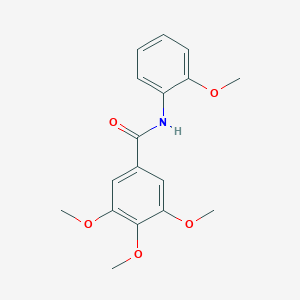
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
